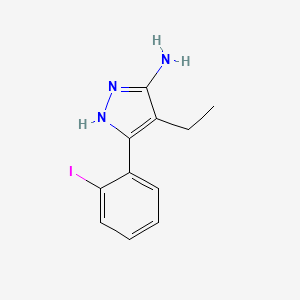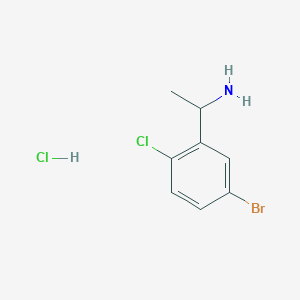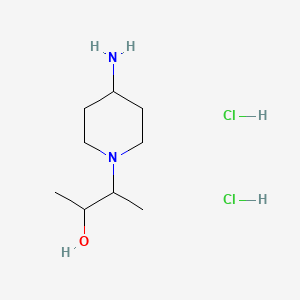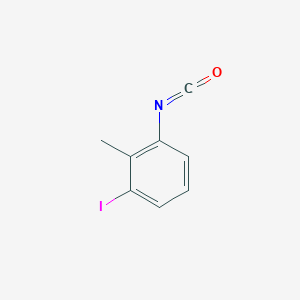
1-Iodo-3-isocyanato-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-3-isocyanato-2-methylbenzene is an organic compound belonging to the class of halogenated benzenes It is characterized by the presence of an iodine atom, an isocyanate group, and a methyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Iodo-3-isocyanato-2-methylbenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong electrophiles and specific catalysts to ensure the desired substitution occurs at the correct positions on the benzene ring .
Industrial production methods may involve more scalable processes, such as continuous flow reactions, to produce the compound in larger quantities. These methods are optimized for efficiency and cost-effectiveness while maintaining the purity and quality of the final product.
Análisis De Reacciones Químicas
1-Iodo-3-isocyanato-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines, alcohols, and thiols, forming ureas, carbamates, and thiocarbamates, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines typically yields urea derivatives, while reactions with alcohols produce carbamates.
Aplicaciones Científicas De Investigación
1-Iodo-3-isocyanato-2-methylbenzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties. Researchers explore its use in drug development and as a probe for studying biological pathways.
Industry: In the industrial sector, it is used in the production of specialty chemicals, polymers, and materials with specific properties. .
Mecanismo De Acción
The mechanism by which 1-Iodo-3-isocyanato-2-methylbenzene exerts its effects involves its functional groups. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The isocyanate group is highly reactive and can form stable adducts with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. These reactions often involve the formation of intermediates, such as carbamoyl or isocyanate intermediates, which then undergo further transformations to yield the final products .
Comparación Con Compuestos Similares
1-Iodo-3-isocyanato-2-methylbenzene can be compared with other halogenated and isocyanate-substituted benzenes, such as:
1-Iodo-2-methylbenzene: Lacks the isocyanate group, making it less reactive in certain nucleophilic addition reactions.
3-Iodo-2-methylbenzene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
1-Chloro-3-isocyanato-2-methylbenzene:
The uniqueness of this compound lies in its combination of an iodine atom and an isocyanate group, which provides a distinct set of chemical properties and reactivity patterns that are valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H6INO |
|---|---|
Peso molecular |
259.04 g/mol |
Nombre IUPAC |
1-iodo-3-isocyanato-2-methylbenzene |
InChI |
InChI=1S/C8H6INO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 |
Clave InChI |
ACKBCDGNFQNLSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1I)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


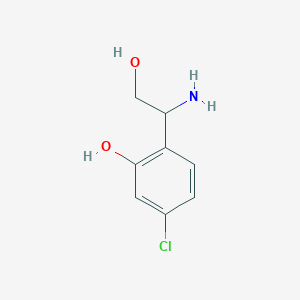
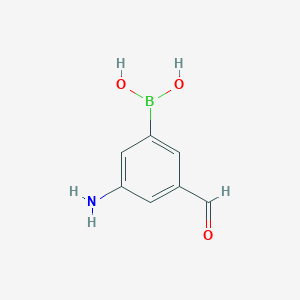
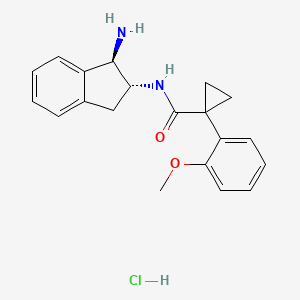
![10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile](/img/structure/B13553575.png)
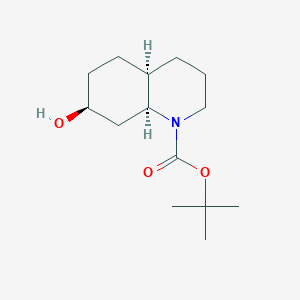
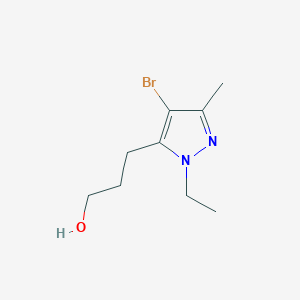
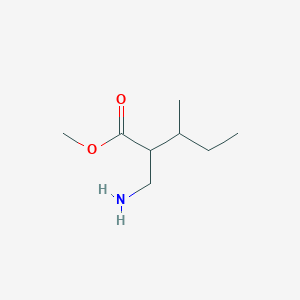
![N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride](/img/structure/B13553594.png)
